molecular formula C14H15N3O B14639139 2-(2-Methylanilino)benzohydrazide CAS No. 53970-34-6

2-(2-Methylanilino)benzohydrazide

Katalognummer: B14639139
CAS-Nummer: 53970-34-6
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: DYGIGSGIHDVRCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylanilino)benzohydrazide is a compound belonging to the class of benzohydrazides, which are known for their diverse biological properties. This compound is characterized by the presence of a benzohydrazide moiety linked to a 2-methylaniline group. Benzohydrazides have gained significant attention due to their potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylanilino)benzohydrazide typically involves the reaction of 2-methylaniline with benzohydrazide. One common method is the condensation reaction between 2-methylaniline and benzohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and mechanochemical methods can be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylanilino)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Methylanilino)benzohydrazide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzohydrazide: The parent compound with similar biological activities.

    2-Amino-N′-(pyridin-2-ylmethylene)benzohydrazide: A derivative with enhanced biological properties.

    2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide: Known for its corrosion inhibition properties

Uniqueness

2-(2-Methylanilino)benzohydrazide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of the benzohydrazide moiety with a 2-methylaniline group can result in distinct pharmacological properties compared to other benzohydrazide derivatives .

Eigenschaften

CAS-Nummer

53970-34-6

Molekularformel

C14H15N3O

Molekulargewicht

241.29 g/mol

IUPAC-Name

2-(2-methylanilino)benzohydrazide

InChI

InChI=1S/C14H15N3O/c1-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14(18)17-15/h2-9,16H,15H2,1H3,(H,17,18)

InChI-Schlüssel

DYGIGSGIHDVRCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.